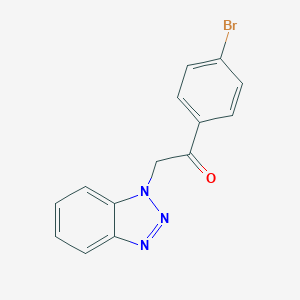

2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone

Description

Properties

IUPAC Name |

2-(benzotriazol-1-yl)-1-(4-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O/c15-11-7-5-10(6-8-11)14(19)9-18-13-4-2-1-3-12(13)16-17-18/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUSWIHOGHPDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320215 | |

| Record name | 2-(benzotriazol-1-yl)-1-(4-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805687 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

163729-26-8 | |

| Record name | 2-(benzotriazol-1-yl)-1-(4-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone, a molecule of significant interest in medicinal chemistry. The document delves into the underlying chemical principles, offering a detailed, step-by-step protocol for its preparation. Emphasis is placed on the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the synthetic process. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis and drug discovery, providing the necessary framework for the successful and efficient synthesis of this and related compounds.

Introduction: Significance and Applications

This compound is a heterocyclic compound featuring a benzotriazole moiety linked to a bromophenyl ethanone structure.[1] Benzotriazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, analgesic, and anti-inflammatory properties.[2][3][4] The presence of the bromophenyl group offers a site for further chemical modification, making this compound a versatile intermediate for the synthesis of more complex drug candidates. The ethanone linker also provides a key structural element for interaction with biological targets. Given its potential as an anticoronaviral agent, the synthesis of this compound is of considerable contemporary interest.[1]

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most effectively approached through a nucleophilic substitution reaction. The core strategy involves the N-alkylation of benzotriazole with a suitable electrophile.

Diagram of Retrosynthetic Analysis:

Caption: Retrosynthetic analysis of the target molecule.

This disconnection reveals two readily available starting materials: benzotriazole and 2-bromo-1-(4-bromophenyl)ethanone. Benzotriazole acts as the nucleophile, while 2-bromo-1-(4-bromophenyl)ethanone serves as the electrophilic alkylating agent. This approach is favored due to the high reactivity of α-haloketones in SN2 reactions and the commercial availability of both precursors.

Detailed Synthetic Protocol

This section outlines a robust and reproducible method for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Benzotriazole | C₆H₅N₃ | 119.12 | ≥99% | Commercial |

| 2-Bromo-1-(4-bromophenyl)ethanone | C₈H₆Br₂O | 277.94 | ≥98% | Commercial |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous, ≥99% | Commercial |

| Acetone | C₃H₆O | 58.08 | Anhydrous, ≥99.5% | Commercial |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Commercial |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Commercial |

Step-by-Step Experimental Procedure

Diagram of Experimental Workflow:

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzotriazole (1.19 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

-

Stirring: Stir the resulting suspension at room temperature for 15 minutes to ensure a homogenous mixture.

-

Addition of Electrophile: Dissolve 2-bromo-1-(4-bromophenyl)ethanone (2.78 g, 10 mmol) in 50 mL of anhydrous acetone. Add this solution dropwise to the reaction mixture over a period of 10 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain this temperature for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (3:7 v/v) as the eluent. The disappearance of the starting materials indicates the completion of the reaction.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts and wash them with a small amount of acetone.

-

Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is obtained as a solid. Recrystallize the solid from ethanol to afford pure this compound as a white to off-white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Characterization Data

-

Molecular Formula: C₁₄H₁₀BrN₃O[1]

-

Molecular Weight: 316.15 g/mol [1]

-

Appearance: White to off-white crystalline solid

-

Melting Point: Literature values should be consulted for comparison.

-

¹H NMR (400 MHz, CDCl₃): Expected signals for aromatic protons of the benzotriazole and bromophenyl rings, and a singlet for the methylene protons.

-

¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbonyl carbon, aromatic carbons, and the methylene carbon.

-

Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₄H₁₁BrN₃O⁺.

Mechanistic Insights and Rationale

The synthesis proceeds via a classic SN2 (bimolecular nucleophilic substitution) reaction.

Diagram of Reaction Mechanism:

Caption: The two-step reaction mechanism.

Step 1: Deprotonation of Benzotriazole Benzotriazole is a weak acid. The presence of a base, potassium carbonate, is crucial for the deprotonation of the N-H proton of the triazole ring, forming the benzotriazolide anion. This anion is a more potent nucleophile than the neutral benzotriazole molecule.

Step 2: Nucleophilic Attack The generated benzotriazolide anion then acts as a nucleophile and attacks the electrophilic carbon atom of the methylene group in 2-bromo-1-(4-bromophenyl)ethanone. This carbon is activated by the adjacent electron-withdrawing carbonyl group and is attached to a good leaving group (bromide). The attack proceeds via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of the desired C-N bond.

Choice of Reagents and Conditions:

-

Base: Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate benzotriazole but not so strong as to cause side reactions like elimination or hydrolysis of the ketone. Its insolubility in acetone facilitates its removal by simple filtration at the end of the reaction.

-

Solvent: Acetone is a suitable polar aprotic solvent for this SN2 reaction. It effectively dissolves the organic reactants while allowing for a distinct solid phase for the inorganic base. Its relatively low boiling point simplifies its removal during the work-up.

-

Temperature: Performing the reaction under reflux conditions provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting decomposition of the reactants or products.

Safety and Handling Precautions

-

2-Bromo-1-(4-bromophenyl)ethanone: This compound is a lachrymator and is harmful if swallowed or inhaled. It causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Benzotriazole: May cause an allergic skin reaction. Avoid breathing dust and contact with skin and eyes.

-

Acetone and Dichloromethane: These are flammable and volatile organic solvents. Work in a well-ventilated area away from ignition sources.

All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound via the N-alkylation of benzotriazole with 2-bromo-1-(4-bromophenyl)ethanone is a straightforward and efficient method. This guide provides a detailed and well-rationalized protocol that can be readily implemented in a standard organic chemistry laboratory. The understanding of the underlying mechanism and the rationale for the choice of reagents and conditions are key to achieving high yields and purity. This compound serves as a valuable building block for the development of novel therapeutic agents, and this guide provides the foundational knowledge for its synthesis and further exploration.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2017, May). N-Alkylation of Benzotriazole a). Retrieved from [Link]

-

Wan, J., Li, C., Li, X., & Zhang, S. (n.d.). Synthesis, Structure and Biological Activities of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-methylphenyl). CNKI. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Structure and Biological Activities of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-methylphenyl). Retrieved from [Link]

-

International Journal of Advance Research, Innovative Ideas and Education in Technology. (n.d.). A Review on: Synthesis of Benzotriazole. Retrieved from [Link]

-

PubMed. (2018). Rhodium-Catalyzed Regioselective N2-Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Retrieved from [Link]

-

ResearchGate. (2020, September). Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Lewis acid-switched regiodivergent N1/N2-alkylation of ben-zotriazoles with α-hydroxyl diazo compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

-

T&S Enterprises. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (n.d.). A Comprehensive Review on Synthesis and Pharmacological Potential of Benzotriazole Derivatives. Retrieved from [Link]

-

PubMed. (2007). 2-(1H-Benzotriazol-1-yl)-1-(4-bromo-benzo-yl)ethyl 4-methyl-benzoate. Retrieved from [Link]

-

GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

-

National Institutes of Health. (2013). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Retrieved from [Link]

-

Research and Review. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Benzotriazole in medicinal chemistry: An overview. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(1H-Benzotriazol-1-yl)-1-(4-bromobenzoyl)ethyl 4-methylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 2-(benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone. Retrieved from [Link]

-

Sinfoo. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Benzotriazole: An overview on its versatile biological behavior. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Retrieved from [Link]

Sources

A Technical Guide to 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone: Synthesis, Properties, and Therapeutic Potential

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary and Core Compound Identity

This guide provides a comprehensive technical overview of 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone, a heterocyclic compound of significant interest in medicinal chemistry. Benzotriazole and its derivatives are recognized for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The unique structure of the benzotriazole nucleus, featuring a fused aromatic system and multiple nitrogen atoms, allows it to engage in diverse non-covalent interactions with biological targets, such as π-π stacking and hydrogen bonding, making it a privileged scaffold in drug design.[3]

This specific molecule, this compound, has been identified as a potential anticoronaviral agent, highlighting its relevance in contemporary therapeutic research.[4] This document details its formal nomenclature, structural and physicochemical properties, a validated synthetic pathway with mechanistic insights, and a discussion of its established and potential biological significance.

1.1 IUPAC Name and Chemical Structure

-

IUPAC Name: this compound.[4]

-

Common Synonyms: 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-bromophenyl)ethan-1-one.[4][5][6]

-

Chemical Structure:

Figure 1: 2D structure of this compound. Source: PubChem CID 761840.

Physicochemical and Computed Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing factors from solubility to bioavailability.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀BrN₃O | [4][5][7] |

| Molecular Weight | 316.15 g/mol | [4][5] |

| CAS Number | 163729-26-8 | [4][7] |

| Appearance | White to brown crystalline powder (typical for benzotriazoles) | [1] |

| Purity (Commercial) | ≥95% | [7] |

| Solubility (Experimental) | 2.1 µg/mL (at pH 7.4) | [4] |

| XLogP3-AA (Computed) | 3.5 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 3 | [4] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is logically achieved via a two-step process. This pathway relies on the formation of a reactive α-haloketone intermediate, followed by a nucleophilic substitution with benzotriazole. This approach is a robust and widely utilized method for synthesizing N-substituted benzotriazole derivatives.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone

Causality: This initial step transforms the relatively inert methyl group of the starting ketone into a highly reactive α-bromomethyl group. The bromine atom serves as an excellent leaving group, priming the molecule for the subsequent nucleophilic attack by benzotriazole. Acetic acid is a common solvent that can also act as a mild catalyst.

Methodology:

-

Dissolve 1-(4-bromophenyl)ethanone (1.0 eq) in glacial acetic acid.[8]

-

Slowly add a solution of bromine (Br₂) (1.05 eq) in acetic acid dropwise to the mixture at room temperature while stirring. Maintain the temperature below 30°C.

-

After the addition is complete, continue stirring at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a large volume of ice-cold water to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water to remove acetic acid, and dry under a vacuum.

-

Recrystallization from ethanol or a similar solvent can be performed for further purification.

Protocol 2: Synthesis of this compound

Causality: This is a classic Sₙ2 reaction. 1H-Benzotriazole is weakly acidic and requires a base to deprotonate the N-H proton, forming the highly nucleophilic benzotriazolide anion.[9] This anion then attacks the electrophilic carbon of the C-Br bond in the intermediate, displacing the bromide ion to form the final product. A polar aprotic solvent like DMF is chosen to effectively solvate the cations without interfering with the nucleophile.

Methodology:

-

In a round-bottom flask, combine 1H-Benzotriazole (1.1 eq) and anhydrous potassium carbonate (K₂CO₃) (1.5 eq) in dry dimethylformamide (DMF).

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the benzotriazolide salt.

-

Add a solution of 2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq), synthesized in Protocol 1, dissolved in a minimal amount of dry DMF.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product via column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the pure this compound.

Structural Validation and Characterization

To ensure the integrity of the synthesized compound, a multi-platform analytical approach is essential. This constitutes a self-validating system where spectroscopic data corroborates the expected molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the 4-bromophenyl and benzotriazole rings, typically in the range of 7.0-8.5 ppm. A key singlet corresponding to the two methylene protons (-CH₂-) adjacent to the carbonyl and triazole groups would be expected further downfield, likely around 5.5-6.5 ppm, due to the strong deshielding effect of the neighboring functionalities.

-

Mass Spectrometry: The mass spectrum should display a molecular ion peak (M+) corresponding to the molecular weight (316.15 g/mol ). Critically, due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]+ and [M+2]+) separated by 2 m/z units will be observed, confirming the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of functional groups. A strong absorption peak around 1680-1700 cm⁻¹ is indicative of the aryl ketone carbonyl (C=O) stretch. Absorptions in the 1450-1600 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations within the aromatic and triazole rings.

Biological Activity and Therapeutic Relevance

The primary driver for research into this compound is its significant biological potential, which stems from the well-documented activities of the benzotriazole scaffold.

Documented Anticoronaviral Activity

This compound has been specifically noted for its role as an anticoronaviral agent in the PubChem database.[4] While detailed mechanistic studies are not publicly available in the initial search, this classification suggests the compound has shown activity in relevant assays and warrants further investigation as a potential therapeutic lead against coronaviruses.

Broader Therapeutic Potential of the Benzotriazole Scaffold

The benzotriazole moiety is a versatile pharmacophore found in compounds with a wide range of activities:[1][2][3]

-

Antifungal and Antibacterial: Many benzotriazole derivatives exhibit potent activity against various fungal and bacterial strains.[1][10]

-

Anticancer: Certain derivatives act as tubulin polymerization inhibitors or show cytotoxicity against various cancer cell lines.[2][3]

-

Antiviral: The triazole core is a key feature of several antiviral drugs, and benzotriazole derivatives have been explored for similar applications.[1]

The biological activity is rooted in the molecule's ability to interact with enzyme active sites or receptors.

Caption: Potential binding modes of the compound within a biological target.

The fused aromatic system can engage in π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a protein's binding pocket. Concurrently, the nitrogen atoms of the triazole ring and the oxygen of the carbonyl group can act as hydrogen bond acceptors, forming critical interactions that stabilize the ligand-protein complex and elicit a biological response.[3] The 4-bromophenyl moiety contributes to the molecule's lipophilicity and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Conclusion

This compound is a synthetically accessible compound with a validated chemical identity and significant therapeutic potential. Its documented role as an anticoronaviral agent, combined with the broad biological relevance of the benzotriazole scaffold, makes it a compelling candidate for further research in drug discovery and development. The provided synthetic protocols offer a reliable pathway for its preparation, enabling further investigation into its mechanism of action, structure-activity relationships, and potential as a lead compound for novel therapeutics.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl) Source: ResearchGate URL: [Link]

-

Title: 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 2-(benzotriazol-1-yl)-1-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities Source: International Journal of Research and Review URL: [Link]

-

Title: 2-(1H-Benzotriazol-1-yl)-1-(4-bromobenzoyl)ethyl 4-methylbenzoate Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-bromophenyl)ethan-1-one, 98% Purity Source: CP Lab Safety URL: [Link]

-

Title: Benzotriazole: An overview on its versatile biological behavior Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Ethanone, 1-(4-bromophenyl)- Source: NIST WebBook URL: [Link]

-

Title: 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone Source: ResearchGate URL: [Link]

-

Title: Recent Development of Benzotriazole-Based Medicinal Drugs Source: Hilaris Publisher URL: [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. This compound | C14H10BrN3O | CID 761840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Compound 2-(1H-benzotriazol-1-yl)-1-(4-bromophenyl)ethan-1-one - Chemdiv [chemdiv.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 163729-26-8 this compound AKSci 5452CD [aksci.com]

- 8. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 9. 1H-Benzotriazole | 95-14-7 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide

Abstract

The global health landscape remains perpetually challenged by emerging and evolving coronaviruses, necessitating a robust and agile pipeline for novel antiviral therapeutics. Heterocyclic compounds, particularly those featuring the benzotriazole scaffold, have demonstrated a wide spectrum of biological activities, including promising antiviral efficacy against various RNA viruses.[1] This technical guide delineates a comprehensive, multi-tiered strategy for the synthesis, characterization, and systematic evaluation of 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone as a potential anticoronaviral agent. We present a framework that integrates computational modeling, robust in vitro screening, and targeted mechanism of action studies. This document is intended for researchers, virologists, and drug development professionals, providing detailed, field-proven protocols and the scientific rationale underpinning each experimental phase, from initial hit identification to mechanistic elucidation.

Introduction: The Rationale for Targeting Coronaviruses with Novel Benzotriazoles

The family Coronaviridae comprises a diverse group of enveloped, positive-sense, single-stranded RNA viruses.[2] While many strains cause mild respiratory illnesses, the emergence of highly pathogenic strains like Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and SARS-CoV-2 has underscored their profound threat to global public health.[3] The SARS-CoV-2 replication cycle presents several validated targets for therapeutic intervention, including viral entry, proteolytic processing, and RNA replication.[4][5][6]

The benzotriazole moiety, a fused bicyclic nitrogen heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its structure can mimic the purine nucleobase, allowing it to interact with a variety of biological targets as an antimetabolite or a competitive inhibitor.[1] Numerous benzotriazole derivatives have been synthesized and evaluated for a range of therapeutic applications, with several showing potent antiviral activity.[7][8] Studies on related compounds have demonstrated efficacy against RNA viruses like Coxsackievirus B5, with mechanisms often linked to the inhibition of early-stage viral infection processes such as attachment and entry.[9][10][11] This precedent provides a strong scientific foundation for investigating novel benzotriazole derivatives, such as this compound, as candidate anticoronaviral agents.

Compound Profile: this compound

This section details the known chemical and physical properties of the subject compound, providing a foundational dataset for experimental design.

| Property | Value | Source |

| IUPAC Name | 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-bromophenyl)ethanone | [12] |

| CAS Number | 163729-26-8 | [13] |

| Molecular Formula | C₁₄H₁₀BrN₃O | [14] |

| Molecular Weight | 316.15 g/mol | [12] |

| Appearance | Solid (predicted) | - |

| Solubility | 2.1 µg/mL (at pH 7.4) | [12] |

Synthesis and Characterization

The synthesis of the title compound can be achieved through a straightforward nucleophilic substitution reaction. This protocol is designed to be self-validating through the inclusion of in-process controls and comprehensive final characterization.

Synthetic Protocol: Nucleophilic Substitution

Rationale: This single-step synthesis involves the N-alkylation of benzotriazole with an α-haloketone, a reliable and high-yielding reaction. 2-Bromo-1-(4-bromophenyl)ethanone is selected as the starting material, providing the core phenyl ethanone structure.

Step-by-Step Methodology:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1H-Benzotriazole (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in 50 mL of anhydrous acetonitrile. Stir the suspension at room temperature for 15 minutes to form the potassium salt of benzotriazole.

-

Addition of Alkylating Agent: Add a solution of 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in 20 mL of anhydrous acetonitrile dropwise to the stirring suspension.

-

Reaction: Affix a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid K₂CO₃ and potassium bromide byproduct. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Characterization: Confirm the structure and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Proposed Anticoronaviral Investigation Strategy

Our proposed strategy employs a hierarchical screening cascade, beginning with computational methods to generate a mechanistic hypothesis, followed by a systematic in vitro evaluation to determine cytotoxicity, antiviral efficacy, and the specific mechanism of action (MoA).

In Silico Screening & Mechanistic Hypothesis

Rationale: Molecular docking serves as a cost-effective and rapid method to predict the binding affinity and interaction patterns of a ligand with a protein target.[15][16] By modeling the interaction of our compound with key coronavirus enzymes, we can prioritize experimental assays and form an initial hypothesis about its MoA.[17] Potential targets include the Main Protease (Mpro/3CLpro), Papain-Like Protease (PLpro), and the RNA-dependent RNA polymerase (RdRp), all of which are critical for viral replication.[5]

Workflow:

-

Target Selection: Obtain the 3D crystal structures of key SARS-CoV-2 proteins (e.g., Mpro [PDB ID: 6LU7], RdRp [PDB ID: 6M71]) from the Protein Data Bank.[17]

-

Ligand Preparation: Generate a 3D conformer of this compound and perform energy minimization.

-

Molecular Docking: Use automated docking software (e.g., AutoDock Vina) to dock the ligand into the active site of each target protein.[15]

-

Analysis: Analyze the resulting poses for binding energy (kcal/mol) and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). A strong negative binding energy suggests a favorable interaction.

Caption: In Silico Docking Workflow for Hypothesis Generation.

In Vitro Evaluation Pipeline

The in vitro pipeline is designed to quantitatively assess the compound's therapeutic window—the concentration range where it effectively inhibits the virus without harming host cells.

Rationale: Before assessing antiviral activity, it is crucial to determine the concentrations at which the compound is toxic to the host cells.[18] This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply cell death.[19] The 50% cytotoxic concentration (CC₅₀) is a key parameter.

Protocol: MTT Assay

-

Cell Seeding: Seed Vero E6 cells (or another susceptible cell line like Calu-3) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight (37°C, 5% CO₂).[20]

-

Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 µM). Remove the old media from the cells and add 100 µL of media containing the diluted compound to each well. Include "cells only" (no compound) and "vehicle only" (DMSO) controls.[20]

-

Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the planned antiviral assay.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the CC₅₀ value.

Rationale: This assay quantifies the compound's ability to inhibit viral replication. The 50% effective concentration (EC₅₀) is the concentration required to reduce viral activity by half.[21] A plaque reduction assay provides a direct measure of the inhibition of infectious virus particle formation.

Protocol: Plaque Reduction Neutralization Test (PRNT)

-

Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Prepare serial dilutions of the test compound in serum-free media. Mix each dilution with a standardized amount of coronavirus (e.g., HCoV-229E, chosen for its BSL-2 handling) calculated to produce ~50-100 plaques per well. Incubate this mixture for 1 hour at 37°C.

-

Infection: Wash the cell monolayers with PBS and inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

-

Overlay: Remove the inoculum and overlay the cells with a mixture of 2X MEM and 1.2% carboxymethyl cellulose containing the corresponding concentration of the test compound.

-

Incubation: Incubate the plates for 3-5 days until plaques are visible.

-

Staining: Fix the cells with 10% formalin and stain with 0.1% crystal violet solution to visualize plaques.

-

Calculation: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Plot the percentage reduction against compound concentration and use non-linear regression to determine the EC₅₀.[22]

-

Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the EC₅₀ (SI = CC₅₀/EC₅₀). A higher SI value (typically >10) indicates a promising therapeutic window.[20]

Caption: Experimental Workflow for Antiviral Efficacy Testing.

Mechanism of Action (MoA) Elucidation

Rationale: Once a compound shows promising antiviral activity (low EC₅₀ and high SI), the next critical step is to understand how it works.[] MoA studies are designed to pinpoint the specific stage of the viral lifecycle that is being inhibited.[24][25]

This assay helps differentiate between inhibition of early (entry), middle (replication), or late (release) stages of the viral lifecycle.[26]

-

Cell Preparation: Grow confluent monolayers of Vero E6 cells in a 24-well plate.

-

Infection: Synchronize infection by pre-chilling the cells and virus at 4°C for 30 minutes, then inoculating the cells with a high multiplicity of infection (MOI) of coronavirus for 1 hour at 4°C.

-

Time-Course Addition: Wash the cells with cold PBS to remove unbound virus and add pre-warmed media. At different time points post-infection (e.g., -1h, 0h, 2h, 4h, 6h, 8h), add a fixed, high concentration (e.g., 5x EC₅₀) of the test compound.

-

Harvest: At a late time point (e.g., 12-24 hours), harvest the viral supernatant or cell lysate.

-

Quantification: Quantify the viral yield using a virus yield reduction assay or qRT-PCR for viral RNA.[22]

-

Interpretation:

-

Inhibition when added early (-1h, 0h): Suggests the compound targets attachment or entry.

-

Inhibition when added in the middle (2-6h): Suggests interference with genome replication or protein synthesis.

-

Inhibition only at late stages (>6h): Suggests an effect on virion assembly or release.

-

Caption: Proposed Mechanism of Action Targeting Viral Lifecycle.

Data Interpretation and Future Directions

A successful outcome from this proposed research framework would be the identification of this compound as a compound with a high Selectivity Index (SI ≥ 10).

-

If the Time-of-Addition assay points to early inhibition: Future studies would focus on viral entry assays, such as pseudovirus neutralization assays, to confirm interference with the Spike-ACE2 interaction.

-

If inhibition occurs during the middle phase: The initial in silico predictions would be validated through enzymatic assays using purified Mpro, PLpro, or RdRp to directly measure inhibition constants (Ki).

-

If inhibition is late-stage: Electron microscopy could be employed to visualize any defects in virion assembly or budding.

Upon successful MoA confirmation, subsequent steps in the drug development pipeline would include lead optimization through structure-activity relationship (SAR) studies, pharmacokinetic (ADME/Tox) profiling, and eventual evaluation in preclinical animal models.

Conclusion

This technical guide outlines a rigorous, logical, and experimentally sound pathway for evaluating the anticoronaviral potential of this compound. By leveraging the known antiviral promise of the benzotriazole scaffold and applying a systematic screening cascade that integrates computational and in vitro methodologies, this framework provides a clear roadmap for researchers. The detailed protocols and underlying scientific rationale are designed to ensure data integrity and facilitate the potential discovery of a novel therapeutic candidate to address the ongoing challenge of coronavirus infections.

References

-

Sanna, V., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals, 16(3), 429. [Link]

-

Piras, S., et al. (2015). Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. Bioorganic & Medicinal Chemistry, 23(21), 7151-7158. [Link]

-

Sanna, V., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. National Center for Biotechnology Information. [Link]

-

Kohl, A., et al. (2011). In silico virtual screening approaches for anti-viral drug discovery. Molecules, 16(8), 6489-6505. [Link]

-

LaPoint, K. (n.d.). Mechanisms of action of antiviral drugs. Research Starters. [Link]

-

Ahmad, F., et al. (2021). In silico Analysis for the Repurposing of Broad-spectrum Antiviral Drugs against Multiple Targets from SARS-CoV-2: A Molecular Docking and ADMET Approach. Combinatorial Chemistry & High Throughput Screening, 24(9), 1438-1453. [Link]

-

da Silva, F. M., et al. (2020). COVID-19: drug repurposing and new insights for drug discovery. ResearchGate. [Link]

-

Song, Y., et al. (2021). Overview of Targets and Potential Drugs of SARS-CoV-2 According to the Viral Replication. Virologica Sinica, 36(2), 163-172. [Link]

-

Antibodies-online.com. (n.d.). SARS-CoV-2 Life Cycle: Stages and Inhibition Targets. [Link]

-

V’kovski, P., et al. (2021). COVID-19: Coronavirus replication, pathogenesis, and therapeutic strategies. The Journal of Clinical Investigation, 131(1), e145228. [Link]

-

Sanna, V., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Diva-Portal.org. [Link]

-

Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. [Link]

-

Jalkute, C., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pharmaceutical Sciences and Research, 13(3), 164-169. [Link]

-

Kaur, J., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Proceedings of the National Academy of Sciences, India Section B: Biological Sciences. [Link]

-

Virology Research Services. (n.d.). Antiviral Drug Screening. [Link]

-

Noah, D. L., et al. (2007). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Chemical Genomics, 1, 1-11. [Link]

-

Sanna, V., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. [Link]

-

Sanna, V., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. OUCI. [Link]

-

Das, S., et al. (2021). Potential Drug Strategies to Target Coronaviruses. Semantic Scholar. [Link]

-

Sanna, V., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. [Link]

-

Carta, A., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers in Chemistry, 9, 676831. [Link]

-

Gankui, V., et al. (2023). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Journal of Virological Methods, 319, 114782. [Link]

-

Joon, S., et al. (2022). In Silico Drug Discovery for Treatment of Virus Diseases. ResearchGate. [Link]

-

Slideshare. (n.d.). Antiviral Drugs and their mechanism of action. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Yilmaz, M., et al. (2023). Investigation of antiviral substances in Covid 19 by Molecular Docking: In Silico Study. Semantic Scholar. [Link]

-

Kaur, J., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. National Center for Biotechnology Information. [Link]

-

Haviernik, J., et al. (2021). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1264-1277. [Link]

-

Jöge, F. M. (2023). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion in Three Dimensional Printing, 3(3), 318-328. [Link]

-

Jalkute, C., et al. (2021). A review: Mechanism of action of antiviral drugs. Consensus. [Link]

-

Kohl, A., et al. (2011). In Silico Virtual Screening Approaches for Anti-Viral Drug Discovery. AMiner. [Link]

-

Kula, J., et al. (2018). In vitro methods for testing antiviral drugs. Future Virology, 13(10), 703-718. [Link]

-

Khan, K. M., et al. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. European Journal of Medicinal Chemistry, 183, 111677. [Link]

-

Gomes, A. M., et al. (2023). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. National Center for Biotechnology Information. [Link]

-

JoVE. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. [Link]

-

Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. [Link]

-

Sci-Hub. (n.d.). Synthesis and bioactive evaluations of novel benzotriazole compounds as potential antimicrobial agents and the interaction with calf thymus DNA. [Link]

-

Gonzalez-Perez, G., et al. (2022). Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay. Frontiers in Cellular and Infection Microbiology, 12, 868370. [Link]

-

Olasunkanmi, O. I., et al. (2022). Some Benzotriazole and Benzimidazole Derivatives as Antifungal Agents for Candida Species: A Molecular Docking Study. ResearchGate. [Link]

-

WAN, J., et al. (2009). Synthesis, Structure and Biological Activities of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. Chinese Journal of Organic Chemistry, 29(1), 116-120. [Link]

-

WAN, J., et al. (2009). Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). ResearchGate. [Link]

Sources

- 1. Frontiers | Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives [frontiersin.org]

- 2. SARS-CoV-2 Life Cycle: Stages and Inhibition Targets [antibodies-online.com]

- 3. Potential Drug Strategies to Target Coronaviruses. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Overview of Targets and Potential Drugs of SARS-CoV-2 According to the Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ccjm.org [ccjm.org]

- 7. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives [diva-portal.org]

- 12. This compound | C14H10BrN3O | CID 761840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 163729-26-8 this compound AKSci 5452CD [aksci.com]

- 14. Compound 2-(1H-benzotriazol-1-yl)-1-(4-bromophenyl)ethan-1-one - Chemdiv [chemdiv.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. currentopinion.be [currentopinion.be]

- 17. scientificarchives.com [scientificarchives.com]

- 18. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 19. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. criver.com [criver.com]

- 22. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 24. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 25. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone (CAS 163729-26-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone, with CAS number 163729-26-8, is an aromatic ketone belonging to the benzotriazole class of heterocyclic compounds. The benzotriazole moiety is a well-established pharmacophore in medicinal chemistry, known to impart a wide range of biological activities to molecules. These activities include antimicrobial, anticancer, and antiviral properties. The presence of the benzotriazole ring system, coupled with a brominated phenyl ketone structure, suggests that this compound may hold significant potential for further investigation in drug discovery and development. This guide aims to provide a comprehensive overview of the available technical information on this compound, including its synthesis, physicochemical properties, and potential therapeutic applications based on the activities of structurally related compounds.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, the following table summarizes its key physicochemical properties based on information from chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 163729-26-8 | [1] |

| Molecular Formula | C₁₄H₁₀BrN₃O | [1] |

| Molecular Weight | 316.15 g/mol | [1] |

| IUPAC Name | 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-bromophenyl)ethanone | [1] |

| Appearance | Solid (form not specified) | [2] |

| Purity | Typically ≥95% | [2] |

| Solubility | Limited experimental data; predicted to be soluble in organic solvents. | |

| Storage | Store in a cool, dry place away from incompatible materials. | [2] |

Synthesis

A plausible and common method for the synthesis of this compound is the N-alkylation of benzotriazole with an appropriate α-haloketone. Specifically, this would involve the reaction of benzotriazole with 2-bromo-1-(4-bromophenyl)ethanone. This reaction is a well-established method for the synthesis of N-substituted benzotriazoles.

The synthesis can be visualized with the following workflow:

Caption: Synthetic workflow for this compound.

Experimental Protocol (Proposed)

The following is a generalized, step-by-step protocol based on similar N-alkylation reactions of benzotriazole:

-

Preparation: In a round-bottom flask, dissolve benzotriazole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents), to the solution and stir for 30-60 minutes at room temperature to form the benzotriazole anion.

-

Addition of Alkylating Agent: Slowly add a solution of 2-bromo-1-(4-bromophenyl)ethanone (1 equivalent) in the same solvent to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product, this compound.

Potential Biological Activities and Mechanism of Action

While there is a lack of specific biological data for this compound, the benzotriazole scaffold is present in numerous compounds with significant pharmacological activities.

Anticancer Potential

Many benzotriazole derivatives have demonstrated potent anticancer activity through various mechanisms. These include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. For instance, some benzotriazole-substituted quinazolines have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] Given the structural similarities, it is plausible that this compound could exhibit similar antiproliferative effects.

A potential mechanism of action for the anticancer activity of benzotriazole derivatives is illustrated below:

Caption: Potential anticancer mechanism of action for benzotriazole derivatives.

Antiviral Potential

PubChem lists this compound as having a potential role as an anticoronaviral agent.[1] While the specific data supporting this is not provided, numerous benzotriazole derivatives have been synthesized and evaluated for their antiviral activities against a broad spectrum of viruses.[4][5] For example, certain benzotriazole derivatives have shown selective activity against enteroviruses like Coxsackievirus B5.[4] The mechanism of action for some of these antiviral benzotriazoles involves interference with the early stages of viral infection, such as attachment to the host cell.[6]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated area.[2] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with plenty of water.

Conclusion

This compound is a benzotriazole derivative with potential for further investigation in drug discovery. While specific biological data for this compound is limited, the known pharmacological activities of the benzotriazole class of compounds, particularly in the areas of oncology and virology, suggest that it could be a valuable lead compound. The proposed synthesis via N-alkylation of benzotriazole is a straightforward and established method. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound.

References

-

Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Available at: [Link]

-

Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. National Institutes of Health. Available at: [Link]

-

Antiviral Activity of Benzotriazole Based Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. This compound | C14H10BrN3O | CID 761840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 163729-26-8 this compound AKSci 5452CD [aksci.com]

- 3. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]

- 4. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes & Protocols: Evaluating the Antimicrobial Potential of 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global public health. The diminishing efficacy of existing antibiotics necessitates a continuous search for novel chemical scaffolds with potent antimicrobial activity.[1] Heterocyclic compounds, particularly those containing the benzotriazole moiety, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antiviral, and antifungal activities.[2][3][4][5][6] Benzotriazole derivatives are recognized for their ability to serve as a versatile scaffold in drug design, allowing for structural modifications that can enhance their biological effects.[2][4]

This document provides a comprehensive guide to the antimicrobial evaluation of a specific benzotriazole derivative, 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone (PubChem CID: 761840).[7] This compound, featuring a benzotriazole ring linked to a brominated phenyl ketone, presents a promising candidate for investigation. While this specific molecule has been identified as a potential anticoronaviral agent, its broader antimicrobial spectrum remains to be fully elucidated.[7]

These application notes are designed to provide researchers with detailed, field-proven protocols for a systematic in vitro evaluation, from initial screening to quantitative assessment of antimicrobial efficacy. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Pre-Experimental Preparations: Foundational Steps for Success

Rigorous and standardized preliminary steps are critical for the accuracy of any antimicrobial assay.

Compound Handling and Stock Solution Preparation

-

Compound Integrity: Upon receipt, store this compound under appropriate conditions (cool, dry, and dark) to prevent degradation.

-

Solvent Selection: The solubility of the test compound is a critical first step. Due to the aromatic and heterocyclic nature of the compound, it is likely to have low aqueous solubility.

-

Primary Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10 mg/mL). It is miscible with most aqueous culture media and is generally non-toxic to microorganisms at the low final concentrations used in assays (<1% v/v).

-

Verification: Always perform a solvent toxicity control to ensure that the final concentration of DMSO used in the assay does not inhibit microbial growth.

-

-

Stock Solution Protocol:

-

Accurately weigh a precise amount of this compound.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.

-

Vortex thoroughly until the compound is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Selection of Microbial Strains and Culture Conditions

A representative panel of microorganisms is essential to determine the spectrum of activity.

-

Recommended Panel:

-

Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).[8]

-

Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

-

Fungi (Yeast): Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404).[4][9]

-

-

Culture Media:

-

Bacteria: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the internationally recognized standard media for routine antimicrobial susceptibility testing as they support the growth of most common pathogens and have minimal interaction with antimicrobial agents.[10]

-

Fungi: RPMI-1640 medium is recommended for antifungal susceptibility testing of yeasts and molds as per CLSI guidelines.[11][12] For solid media, Sabouraud Dextrose Agar (SDA) is commonly used.

-

-

Inoculum Preparation: Standardizing the inoculum concentration is paramount for reproducibility. The McFarland turbidity standard is the classical method.

-

From a fresh (18-24 hour) culture plate, select several well-isolated colonies.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.

-

This standardized suspension must be further diluted for use in specific assays as described in the protocols below.

-

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Preliminary Screening via Agar Disk Diffusion (Kirby-Bauer Method)

This method provides a rapid, qualitative assessment of antimicrobial activity, ideal for initial screening.[10][13][14] The principle is based on the diffusion of the compound from a paper disk into the agar, creating a concentration gradient. If the compound is active, a clear zone of no growth (zone of inhibition) will appear around the disk.[15][16]

Methodology:

-

Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.[10][14][15] Allow the plates to dry before inoculation.

-

Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.[13][14] Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure a confluent lawn of growth.[13][16]

-

Disk Application:

-

Aseptically place sterile blank paper disks (6 mm diameter) onto the inoculated agar surface.

-

Carefully pipette a specific volume (e.g., 10 µL) of the this compound stock solution onto each disk.

-

Include a positive control disk (a known antibiotic, e.g., Ciprofloxacin) and a negative control disk (with DMSO only).

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone diameter generally indicates greater susceptibility of the microorganism to the compound.

Diagram: Agar Disk Diffusion Workflow

Caption: Workflow for the Agar Disk Diffusion Assay.

Protocol 2: Quantitative Analysis by Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17] This quantitative method is the gold standard for susceptibility testing and is essential for evaluating the potency of a new compound.[18] The protocol described here is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19]

Methodology:

-

Plate Setup: Use sterile 96-well microtiter plates. Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 in each row to be used.

-

Compound Dilution:

-

Add 100 µL of the test compound stock solution (prepared at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no inoculum).

-

-

Inoculum Addition:

-

Dilute the 0.5 McFarland suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. This typically requires a 1:100 dilution of the standardized suspension, from which 50 µL is added to each well (except the sterility control).

-

The final volume in wells 1-11 will be 100 µL. Add 100 µL of sterile broth to well 12.

-

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.

Diagram: Broth Microdilution Workflow

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. jrasb.com [jrasb.com]

- 3. researchgate.net [researchgate.net]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 7. This compound | C14H10BrN3O | CID 761840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbenotes.com [microbenotes.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asm.org [asm.org]

- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 17. pdb.apec.org [pdb.apec.org]

- 18. researchgate.net [researchgate.net]

- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

Application Notes & Protocols: Molecular Docking of 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with the compound 2-(Benzotriazol-1-yl)-1-(4-bromophenyl)ethanone. Molecular docking is a pivotal computational technique in structure-based drug design, enabling the prediction of binding conformations and affinities between a small molecule (ligand) and a macromolecular target (receptor).[1][2][3] This guide offers a detailed, step-by-step protocol using industry-standard, freely available software, while also delving into the scientific rationale behind each procedural choice. The workflow covers ligand and protein preparation, docking simulation, and results in analysis, ensuring a robust and reproducible computational experiment.

Introduction: Scientific Context and Rationale

1.1. The Ligand: this compound

The subject of this protocol, this compound (PubChem CID: 761840), is an aromatic ketone containing a benzotriazole moiety.[4][5] Benzotriazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[6][7][8][9][10] The presence of this scaffold suggests the potential for this compound to interact with various biological targets.

1.2. The Target: Cyclooxygenase-2 (COX-2) - A Hypothetical Case Study

A critical prerequisite for molecular docking is the identification of a relevant biological target.[11][12][13] As of this writing, a specific, experimentally validated target for this compound has not been reported in the public domain. However, numerous benzotriazole-containing compounds have been investigated as anti-inflammatory agents.[7][8] Therefore, for the purpose of this instructional protocol, we have selected Human Cyclooxygenase-2 (COX-2) as a representative and scientifically plausible target.

COX-2 is a key enzyme in the prostaglandin biosynthesis pathway and is a well-established target for nonsteroidal anti-inflammatory drugs (NSAIDs).[14] It is important to underscore that this is a hypothetical docking study designed to illustrate the methodology. The principles and steps outlined herein are transferable to any validated protein target.

1.3. The Principle of Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][2] The process involves two main stages:

-

Sampling: Generating a variety of possible ligand conformations and orientations (poses) within the receptor's binding site.

-

Scoring: Evaluating the "fitness" of each pose using a scoring function, which estimates the binding affinity (typically in kcal/mol). A more negative binding energy indicates a stronger predicted interaction.[15][16]

This protocol will utilize AutoDock Vina , a widely used, open-source molecular docking program known for its accuracy and efficiency.[17][18][19]

Experimental Workflow: A Visual Overview

The entire molecular docking process can be conceptualized as a multi-stage pipeline, from data acquisition to final analysis.

Sources

- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C14H10BrN3O | CID 761840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Compound 2-(1H-benzotriazol-1-yl)-1-(4-bromophenyl)ethan-1-one - Chemdiv [chemdiv.com]

- 6. researchgate.net [researchgate.net]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. researchgate.net [researchgate.net]

- 11. How are target proteins identified for drug discovery? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

Application Notes & Protocols: A Practical Guide to Assessing the Antifungal Activity of Novel Benzotriazole Derivatives

For: Researchers, scientists, and drug development professionals in mycology and medicinal chemistry.

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This situation underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action and improved efficacy. Benzotriazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent antifungal effects.[1][2][3][4] Many of these derivatives function by inhibiting cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway, which is a well-established target for azole antifungals.[4][5]

This guide provides a comprehensive, step-by-step protocol for evaluating the in vitro antifungal activity of newly synthesized benzotriazole derivatives. The methodologies detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[6][7][8] We will focus on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the subsequent procedure to establish the Minimum Fungicidal Concentration (MFC).

Scientific Foundation: Understanding Antifungal Susceptibility Testing

The primary goal of antifungal susceptibility testing (AFST) is to determine the lowest concentration of a drug that can inhibit the visible growth of a fungus (MIC) or kill it (MFC).[6][9] This in vitro data is crucial for the initial screening of compound libraries, structure-activity relationship (SAR) studies, and prioritizing lead candidates for further development.

The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[6][10][11] It involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[10][12][13][14][15] The MIC is determined after a specified incubation period by observing the lowest drug concentration that prevents visible fungal growth.[10]

While the MIC indicates growth inhibition (fungistatic activity), the MFC provides insight into the compound's ability to kill the fungus (fungicidal activity). The MFC is determined as a secondary assay after the MIC is established, by subculturing the contents of wells with no visible growth onto drug-free agar plates.[9][16][17][18][19] The MFC is defined as the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in viable fungal cells compared to the initial inoculum.[9][17]

Part 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the CLSI M27 and EUCAST guidelines for yeasts and provides a robust framework for testing novel compounds.[6][7][12]

Materials and Reagents

-

Fungal Strains:

-

Culture Media:

-

Sabouraud Dextrose Agar (SDA) for subculturing.

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0.[6]

-

-

Reagents:

-

Novel benzotriazole derivatives.

-

Control antifungal drug (e.g., Fluconazole, Amphotericin B).

-

Dimethyl sulfoxide (DMSO) for dissolving compounds.

-

Sterile saline (0.85% NaCl) or sterile distilled water.

-

-

Equipment and Consumables:

-

Sterile, flat-bottom 96-well microtiter plates.[24]

-

Multichannel pipette.

-

Spectrophotometer.

-

Incubator (35°C).

-

Vortex mixer.

-

Sterile dilution tubes.

-

Hemocytometer or automated cell counter.

-

Experimental Workflow

Caption: Workflow for MFC Determination.

Step-by-Step Protocol

-

Selection of Wells: Following MIC determination, select the wells corresponding to the MIC, and all wells with higher concentrations of the test compound that show no visible growth. Also, include the growth control well.

-

Subculturing: Mix the contents of each selected well thoroughly. Using a sterile pipette, withdraw a 10-20 µL aliquot from each well. [16][18]3. Plating: Spot or streak the aliquot onto a labeled section of an SDA plate.

-

Incubation: Incubate the SDA plates at 35°C for 24-48 hours, or until growth is clearly visible in the spot from the growth control well.

-

MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth or a profound reduction in CFU (e.g., ≤3 colonies, corresponding to ≥99.9% killing) on the subculture plate. [9][16][17]

Interpreting MFC Data

The relationship between the MFC and MIC values provides insight into the nature of the antifungal activity.

-

Fungicidal Activity: If the MFC/MIC ratio is ≤ 4, the compound is generally considered fungicidal. [9]* Fungistatic Activity: If the MFC/MIC ratio is > 4, the compound is considered fungistatic. [9] Present the combined MIC and MFC data in a comprehensive table.

| Compound | C. albicans MIC (µg/mL) | C. albicans MFC (µg/mL) | MFC/MIC Ratio | Activity |

| Benzotriazole A | 8 | 16 | 2 | Fungicidal |

| Benzotriazole B | 2 | >64 | >32 | Fungistatic |

| Fluconazole | 1 | >64 | >64 | Fungistatic |

Conclusion: A Pathway to Validated Antifungal Discovery

This detailed protocol provides a standardized and reliable framework for the initial in vitro evaluation of novel benzotriazole derivatives as potential antifungal agents. By adhering to established guidelines and maintaining rigorous quality control, researchers can generate high-quality, reproducible data essential for advancing promising compounds through the drug discovery pipeline. The systematic determination of both MIC and MFC values allows for a comprehensive understanding of a compound's antifungal profile, distinguishing between growth-inhibitory and fungicidal mechanisms, which is critical for guiding further optimization and development efforts.

References

-

Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

-

Scudeller, L., et al. (2021). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 7(11), 949. [Link]

-

Rodriguez-Tudela, J. L., et al. (2005). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection, 11(4), 281-289. [Link]

-

Gomez-Lopez, A., et al. (2003). Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. Journal of Antimicrobial Chemotherapy, 52(4), 707-709. [Link]

-

Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. [Link]

-

Espinel-Ingroff, A., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204-3208. [Link]

-

Manavathu, E. K., et al. (1998). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Journal of Clinical Microbiology, 36(11), 3434-3436. [Link]

-